(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(6-4-11)15(18)19/h2-9,18-19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIJHEVZQXFNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine scaffold . Subsequent borylation reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly used in cross-coupling reactions, with bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields alcohols or ketones, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The imidazo[1,2-a]pyridine moiety can interact with various proteins and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Imidazo[1,2-a]pyridine Boronic Acids
Key Observations :
- Positional Effects : The placement of the boronic acid group (directly on the imidazopyridine ring vs. para to a phenyl substituent) significantly impacts reactivity. For example, para-substituted derivatives like the target compound are more sterically accessible for cross-coupling reactions compared to ring-bound boronic acids .
- Substituent Influence : Electron-donating groups (e.g., methyl) enhance stability and crystallinity, as seen in the target compound’s high purity (98%) compared to fluorophenyl derivatives (77% yield) .
Functional Analogues in Medicinal Chemistry
Key Observations :
- Lipophilicity : The target compound’s boronic acid group likely reduces LogP compared to Zolpidem derivatives (LogP = 3.117), suggesting better aqueous solubility for drug delivery .
Table 3: Reaction Conditions and Yields
Key Observations :
- Catalytic Efficiency : Pd-catalyzed Suzuki reactions are standard for boronic acid derivatives, but microwave-assisted methods (e.g., Sc(OTf)3 in MeOH) achieve higher yields (>70%) for related compounds .
- Purification : The target compound requires column chromatography and recrystallization (similar to 5a and 6a), indicating moderate synthetic complexity .
Biological Activity
(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the presence of both an imidazo[1,2-a]pyridine moiety and a boronic acid group. This combination allows it to engage in various chemical reactions and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | [4-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]boronic acid |
| CAS Number | 2377608-29-0 |
| Molecular Formula | C14H13BN2O2 |
| Molecular Weight | 241.07 g/mol |
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit notable anticancer properties. For instance, in vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The compound showed a high cytotoxic effect with an IC50 value in the low micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving bacterial strains such as Escherichia coli and Staphylococcus aureus, it demonstrated effective inhibition at concentrations around 6.50 mg/mL. This suggests potential applications in treating bacterial infections.
The biological effects of this compound are believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The boronic acid group can interact with serine residues in enzymes such as proteases and kinases, potentially leading to altered signaling pathways that inhibit cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to its cytotoxic effects on cancer cells.
Case Studies and Research Findings
- Study on Anticancer Efficacy :
- Antimicrobial Testing :
- Antioxidant Activity Assessment :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
